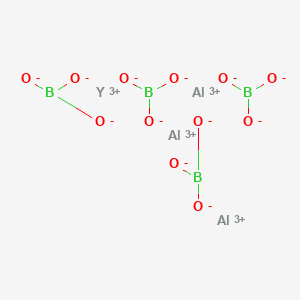
2,3-Naphthalocyaninebis(trihexylsilyloxide)silane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Silicon 2,3-naphthalocyanine bis(trihexylsilyloxide): is an organometallic compound with the empirical formula C84H102N8O2Si3 and a molecular weight of 1340.02 g/mol . This compound is known for its unique optical properties, making it useful in various scientific and industrial applications .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Silicon 2,3-naphthalocyanine bis(trihexylsilyloxide) typically involves the reaction of silicon phthalocyanine with trihexylsilyl chloride in the presence of a base . The reaction is carried out under an inert atmosphere to prevent oxidation and is usually performed at elevated temperatures to ensure complete reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and inert atmosphere, to ensure high yield and purity .
化学反应分析
Types of Reactions: Silicon 2,3-naphthalocyanine bis(trihexylsilyloxide) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silicon phthalocyanine oxides.
Reduction: It can be reduced to form silicon phthalocyanine hydrides.
Substitution: The trihexylsilyl groups can be substituted with other functional groups to modify its properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Various organometallic reagents can be used for substitution reactions.
Major Products:
Oxidation: Silicon phthalocyanine oxides.
Reduction: Silicon phthalocyanine hydrides.
Substitution: Modified silicon phthalocyanine derivatives.
科学研究应用
Chemistry: Silicon 2,3-naphthalocyanine bis(trihexylsilyloxide) is used as a catalyst in various organic reactions due to its unique electronic properties .
Biology: In biological research, this compound is used as a fluorescent probe for imaging applications .
Medicine: It is explored for use in photodynamic therapy for cancer treatment due to its ability to generate reactive oxygen species upon light irradiation .
Industry: The compound is used in the manufacturing of optical devices, including sensors and light-emitting diodes (LEDs) .
作用机制
The mechanism of action of Silicon 2,3-naphthalocyanine bis(trihexylsilyloxide) involves its ability to absorb light and transfer energy to molecular oxygen, generating reactive oxygen species . These reactive oxygen species can induce cell damage and apoptosis, making the compound useful in photodynamic therapy .
相似化合物的比较
Silicon phthalocyanine: Similar in structure but lacks the trihexylsilyl groups.
Silicon naphthalocyanine: Similar but with different substituents.
Uniqueness: Silicon 2,3-naphthalocyanine bis(trihexylsilyloxide) is unique due to its enhanced solubility and stability provided by the trihexylsilyl groups . This makes it more suitable for various applications compared to its analogs .
属性
分子式 |
C84H102N8O2Si3 |
|---|---|
分子量 |
1340.0 g/mol |
IUPAC 名称 |
trihexyl-[(54-trihexylsilyloxy-13,26,39,52,53,55,56,57-octaza-54-silatetradecacyclo[25.25.3.114,25.140,51.02,11.04,9.012,53.015,24.017,22.028,37.030,35.038,55.041,50.043,48]heptapentaconta-1,3,5,7,9,11,13,15,17,19,21,23,25(57),26,28,30,32,34,36,38,40(56),41,43,45,47,49,51-heptacosaen-54-yl)oxy]silane |
InChI |
InChI=1S/C84H102N8O2Si3/c1-7-13-19-33-47-95(48-34-20-14-8-2,49-35-21-15-9-3)93-97(94-96(50-36-22-16-10-4,51-37-23-17-11-5)52-38-24-18-12-6)91-81-73-57-65-43-29-30-44-66(65)58-74(73)83(91)89-79-71-55-63-41-27-28-42-64(63)56-72(71)80(86-79)90-84-76-60-68-46-32-31-45-67(68)59-75(76)82(92(84)97)88-78-70-54-62-40-26-25-39-61(62)53-69(70)77(85-78)87-81/h25-32,39-46,53-60H,7-24,33-38,47-52H2,1-6H3 |
InChI 键 |
UHZAFCVNWQGRLM-UHFFFAOYSA-N |
规范 SMILES |
CCCCCC[Si](CCCCCC)(CCCCCC)O[Si]1(N2C3=C4C=C5C=CC=CC5=CC4=C2N=C6C7=CC8=CC=CC=C8C=C7C(=N6)N=C9N1C(=NC1=NC(=N3)C2=CC3=CC=CC=C3C=C21)C1=CC2=CC=CC=C2C=C19)O[Si](CCCCCC)(CCCCCC)CCCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-({2-[Bis(2-pyridinylmethyl)amino]ethyl}amino)-2-(2,7-difluoro-6-hydroxy-3-oxo-3H-xanthen-9-yl)benzoic acid diacetate](/img/structure/B12057537.png)
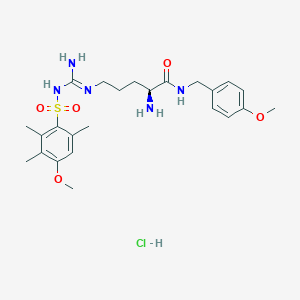
![4-{Dimethyl[3-(tetradecanoylamino)propyl]azaniumyl}butane-1-sulfonate](/img/structure/B12057544.png)
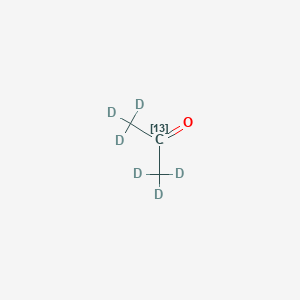
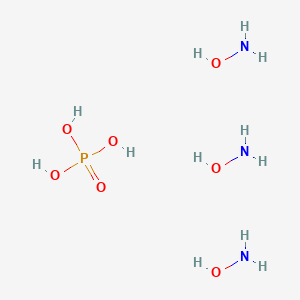
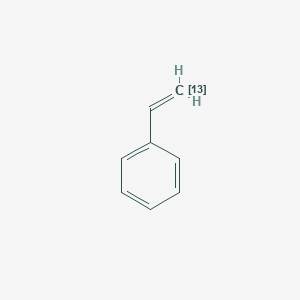
![2-(2,5-dimethylphenoxy)-N'-[(E)-(4-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B12057558.png)
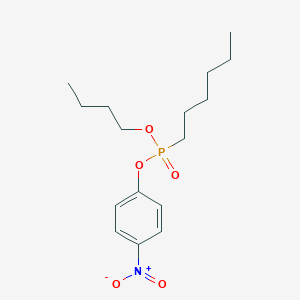
![N-(4-bromophenyl)-2-[(2E)-2-(furan-2-ylmethylidene)hydrazinyl]-2-oxoacetamide](/img/structure/B12057567.png)
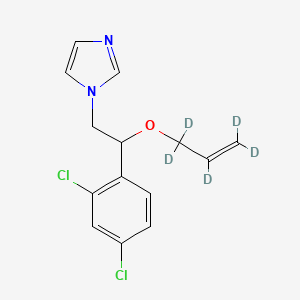
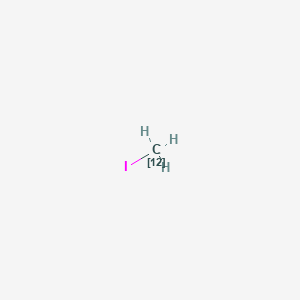
![3-(1,3-benzodioxol-5-yl)-N'-[(E,2E)-3-phenyl-2-propenylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12057589.png)
![2-{[1-(4-ethoxyphenyl)-1H-tetraazol-5-yl]sulfanyl}-1-(3-nitrophenyl)ethanone](/img/structure/B12057593.png)
